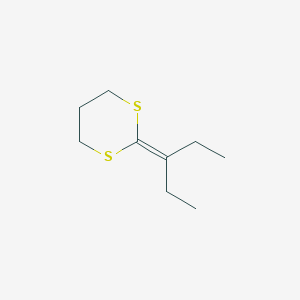
2-(Pentan-3-ylidene)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentan-3-ylidene)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The structure of this compound consists of a dithiane ring with a pentan-3-ylidene substituent.
Preparation Methods
The synthesis of 2-(Pentan-3-ylidene)-1,3-dithiane can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dithiane with a suitable aldehyde or ketone under acidic conditions to form the corresponding dithiane derivative. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an inert solvent like dichloromethane .
Chemical Reactions Analysis
2-(Pentan-3-ylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
2-(Pentan-3-ylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-ylidene)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize reaction intermediates through resonance, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application being studied.
Comparison with Similar Compounds
2-(Pentan-3-ylidene)-1,3-dithiane can be compared with other similar compounds such as:
3-Pentanone, semicarbazone: This compound has a similar structure but contains a semicarbazone group instead of a dithiane ring.
2-(Pentan-2-ylidene)hydrazinecarboxamide: This compound has a hydrazinecarboxamide group and is used in different chemical reactions.
The uniqueness of this compound lies in its dithiane ring, which provides stability and versatility in various chemical reactions.
Properties
CAS No. |
51102-64-8 |
|---|---|
Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
2-pentan-3-ylidene-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-3-8(4-2)9-10-6-5-7-11-9/h3-7H2,1-2H3 |
InChI Key |
UZVDYGJWLQFSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1SCCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
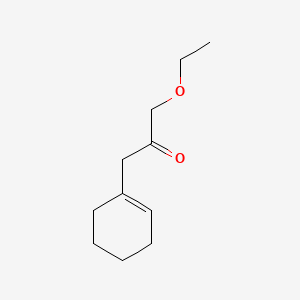
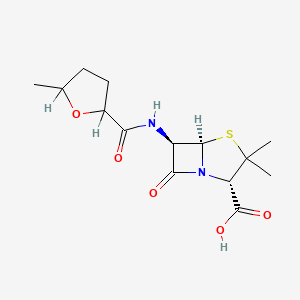
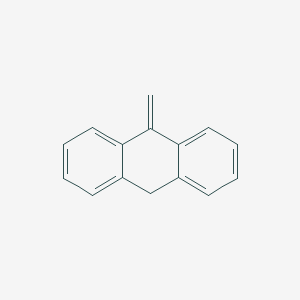
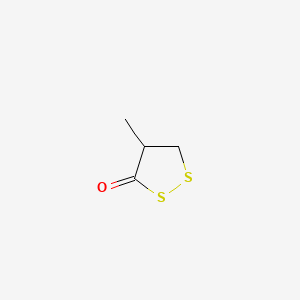
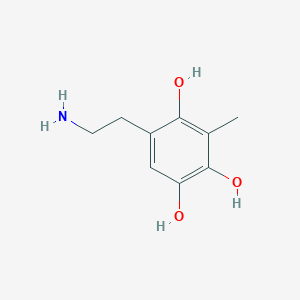
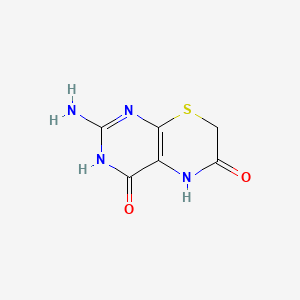
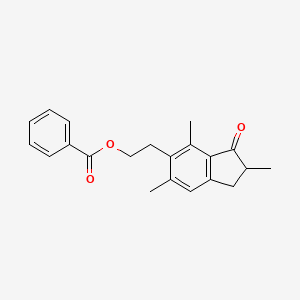
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
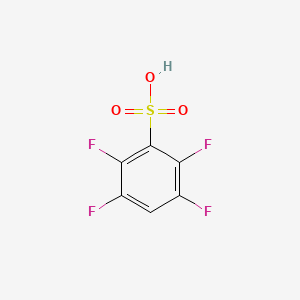
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
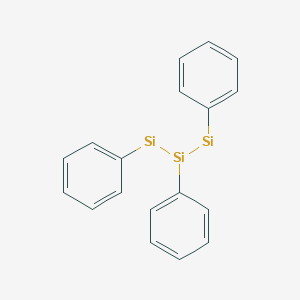
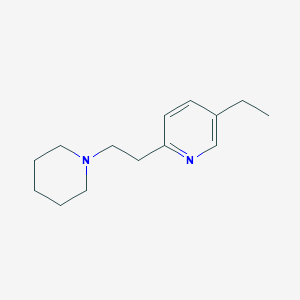
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
